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molecular formula H8N2O7U2-12 B1193993 Ammonium diuranate CAS No. 7783-22-4

Ammonium diuranate

Cat. No. B1193993
M. Wt: 624.13 g/mol
InChI Key: ZAASRHQPRFFWCS-UHFFFAOYSA-P
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Patent
US03969477

Procedure details

In greater detail, one representative method of preparing uranium dioxide from uranium hexafluoride has uranium hexafluoride reacted with water to hydrolyze the fluoride and form a water solution of uranium oxyfloride and an acid. This water solution is reacted wtih ammonia to yield a precipitate of ammonium diuranate in a slurry. The ammonium diuranate slurry is converted to a dry particulate form of uranium dioxide by heating in wet hydrogen which achieves partial defluorination and reduction of the ammonium diuranate to uranium dioxide.
Name
water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1](F)F.[U:4].[NH3:5]>>[NH4+:5].[NH4+:5].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[O-2:1].[U:4].[U:4] |f:0.1,3.4.5.6.7.8.9.10.11.12.13|

Inputs

Step One
Name
water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(F)F.[U]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[NH4+].[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[U].[U]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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